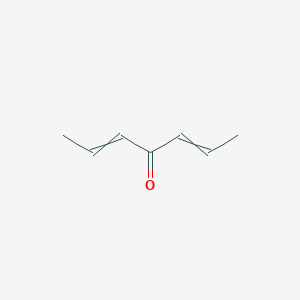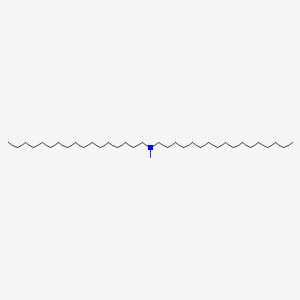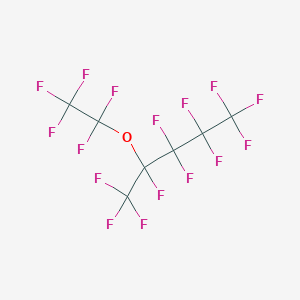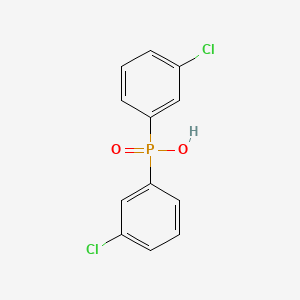![molecular formula C17H17NO2 B14341595 Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- CAS No. 98366-07-5](/img/structure/B14341595.png)
Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- is an organic compound with the molecular formula C16H15NO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 1-(4-methylphenyl)-2-oxo-2-phenylethyl group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- typically involves the reaction of acetamide with 1-(4-methylphenyl)-2-oxo-2-phenylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady supply of the compound.
化学反应分析
Types of Reactions
Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
相似化合物的比较
Similar Compounds
Acetamide, N-(4-methylphenyl)-: A simpler derivative with a similar structure but lacking the 2-oxo-2-phenylethyl group.
Acetamide, N-methyl-N-(4-methylphenyl)-: Another derivative with a methyl group attached to the nitrogen atom.
Uniqueness
Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- is unique due to the presence of both the 4-methylphenyl and 2-oxo-2-phenylethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
98366-07-5 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC 名称 |
N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]acetamide |
InChI |
InChI=1S/C17H17NO2/c1-12-8-10-14(11-9-12)16(18-13(2)19)17(20)15-6-4-3-5-7-15/h3-11,16H,1-2H3,(H,18,19) |
InChI 键 |
HAYAFYJIFICBJT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14341519.png)

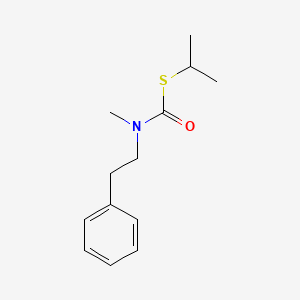

![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)

